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Introduction to Flow-Induced Dispersion Analysis
(FIDA)

Flow-Induced Dispersion Analysis (FIDA) is a powerful, immobilization-free technology for the
guantitative and qualitative analysis of biomolecules and their interactions in solution.[1] This
technique measures the hydrodynamic radius (Rh) of molecules, providing insights into their
size, concentration, and binding affinities.[2] FIDA is based on the principle of Taylor Dispersion
Analysis (TDA), where the dispersion of a sample plug under laminar flow in a capillary is
related to the diffusion coefficient, and consequently the size, of the molecules.[1][3] A key
advantage of FIDA is its ability to perform measurements in complex biological matrices such
as plasma, serum, and cell lysates, with minimal sample consumption.[3][4]

This technical guide provides an in-depth overview of the core applications of FIDA in
biophysical research, with a focus on protein-ligand binding, protein sizing and quantification,
and the characterization of complex interactions. Detailed experimental protocols, quantitative
data summaries, and workflow visualizations are presented to facilitate the adoption of this
versatile technology in academic and industrial research settings.

Core Applications and Methodologies
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FIDA has a broad range of applications in biophysical research and drug development,
including:

» Quantification of analytes: Determining the concentration of proteins, peptides, DNA, and
nanoparticles.[1]

» Determination of binding affinities (Kd): Characterizing the strength of biomolecular
interactions.[1][3]

» Analysis of binding kinetics: Studying the rates of association and dissociation.

e Measurement of molecular size (hydrodynamic radius): Assessing the oligomeric state and
conformational changes of proteins.[1]

o Characterization of protein stability and aggregation: Monitoring protein unfolding and the
formation of aggregates.

Protein-Ligand Binding Affinity Measurement

A primary application of FIDA is the determination of the dissociation constant (Kd) for protein-
ligand interactions.[3] The principle relies on the change in the apparent size of a fluorescently
labeled molecule (the indicator) upon binding to its non-fluorescent binding partner (the
analyte).[5] By titrating the analyte against a fixed concentration of the indicator, a binding
curve is generated from which the Kd can be accurately determined.[5][6]

Two primary methods are employed for binding affinity measurements: the Premix and
Capillary Mix (Capmix) methods.

a) Premix Method

In the premix method, the indicator and analyte are mixed and allowed to reach equilibrium
before being injected into the FIDA instrument.[7] This method is suitable for a wide range of
interactions, including those with slow kinetics.[7]

Protocol: Premix Method for Kd Determination

e Sample Preparation:
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o Prepare a stock solution of the fluorescently labeled indicator at a concentration of
approximately 20 nM in the assay buffer.

o Prepare a series of dilutions of the unlabeled analyte in the assay buffer. The final
concentrations should span a range from approximately 0.1x to 10x the expected Kd.

o For each data point, mix equal volumes of the indicator solution and the corresponding
analyte dilution. Allow the mixtures to incubate for a sufficient time to reach equilibrium
(typically 30-60 minutes at room temperature).

e Instrument Setup:
o Equilibrate the FIDA instrument with the assay buffer.

o Set the instrument parameters, including the injection time, mobilization pressure, and
detection wavelength appropriate for the fluorophore. A typical run time is around 6
minutes per sample.[8]

o Data Acquisition:

o Inject and analyze each of the premixed samples, starting from the lowest to the highest
analyte concentration.

o Include a control sample containing only the indicator in the assay buffer.
o Data Analysis:

o The FIDA software calculates the apparent hydrodynamic radius (Rh) for each sample
from the Taylorgram (the plot of fluorescence intensity versus time).[9]

o Plot the apparent Rh as a function of the analyte concentration.

o Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 binding model) to
determine the dissociation constant (Kd), the Rh of the free indicator, and the Rh of the
complex.[5]

b) Capillary Mix (Capmix) Method
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In the Capmix method, the indicator and analyte are mixed inside the capillary of the FIDA
instrument.[7] This method is particularly useful when one of the binding partners is precious or
available in limited quantities.[7]

Protocol: Capillary Mix Method for Kd Determination
e Sample Preparation:

o Prepare a stock solution of the fluorescently labeled indicator at a concentration of
approximately 10 nM in the assay buffer.

o Prepare a series of dilutions of the unlabeled analyte in the assay buffer, similar to the
premix method.

e Instrument Setup:
o Equilibrate the FIDA instrument with the assay buffer.

o The instrument is programmed to first aspirate a plug of the indicator solution, followed by
the analyte solution, allowing them to mix within the capillary.

o Data Acquisition:
o Analyze the series of analyte concentrations against the single indicator solution.
e Data Analysis:

o Data analysis is performed similarly to the premix method, with the software accounting for
the in-capillary mixing to determine the apparent Rh at each analyte concentration and
subsequently the Kd.
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. Dissociatio

Interacting Rh (Free Rh

Method n Constant ) Reference
Molecules Indicator) (Complex)

(Kd)

Spike-AF488 - -

FIDA ~10 nM Not specified Not specified [3]
and ACE2
Protein
mutants and Varies by -~ -~

FIDA Not specified Not specified [3]
FAM labeled mutant
DNA
TNF-a and

) FIDA Not specified Not specified Not specified [10]

Adalimumab

Protein Sizing and Quantification

FIDA can be used for the absolute quantification of proteins and other biomolecules without the

need for a standard curve.[11] The concentration of an analyte is determined by measuring the

change in the apparent size of a specific fluorescent ligand upon binding to the analyte.

e Sample Preparation:

o Select a fluorescently labeled ligand (indicator) that binds specifically to the protein of

interest (analyte).

o Prepare a solution of the indicator at a known concentration in the assay buffer.

o Prepare the unknown protein sample in the same assay buffer.

e Instrument Setup and Data Acquisition:

[e]

o

Measure the hydrodynamic radius of the free indicator.

concentration of the protein to determine the Rh of the complex.

o

unknown protein sample.

Measure the hydrodynamic radius of the indicator in the presence of a saturating

Measure the apparent hydrodynamic radius of the indicator in the presence of the
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o Data Analysis:

o The concentration of the protein in the unknown sample is calculated based on the
fractional change in the apparent size of the indicator, using the known sizes of the free
and fully bound indicator.

Hydrodynamic

Protein Method . Comments Reference
Radius (Rh)
12 subunit - Homogeneity
] FIDA Not specified [3]
protein complex check
Membrane )
o Varies by Detergent
Protein in FIDA ] [12]
detergent screening
Detergent

Characterization of Ternary Complexes

FIDA is a valuable tool for studying the formation of ternary complexes, which are common in
biological systems, including in the context of targeted protein degradation (TPD).[13][14] In a
typical TPD experiment, a bifunctional molecule (e.g., a PROTAC) facilitates the interaction
between a target protein and an E3 ligase, leading to the degradation of the target. FIDA can
be used to characterize the affinities and cooperativity of these interactions.[14]

e Sample Preparation:

o One of the proteins (e.g., the target protein) is fluorescently labeled to serve as the
indicator.

o A constant concentration of the indicator and the second protein (e.g., the E3 ligase) are
mixed.

o The bifunctional molecule is titrated into this mixture.
o Data Acquisition and Analysis:

o The apparent size of the fluorescently labeled protein is measured at each concentration
of the bifunctional molecule.
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o The formation of the ternary complex often results in a characteristic "bell-shaped” binding
curve when plotting the apparent Rh against the concentration of the bifunctional
molecule.[14]

o The data is fitted to a ternary complex binding model to determine the dissociation
constants for the binary interactions and the cooperativity factor.[14]

Visualizations
FIDA Experimental Workflow
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Caption: General workflow for a FIDA experiment.
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Caption: Comparison of Premix and Capillary Mix methods.

Principle of FIDA-based Binding Analysis
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Caption: Change in apparent size with analyte titration.

Ternary Complex Formation Analysis
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Caption: FIDA analysis of ternary complex formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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